molecular formula C9H9N3O2 B8811400 Methyl 1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate

Methyl 1-methyl-1H-benzo[d][1,2,3]triazole-6-carboxylate

Cat. No. B8811400
M. Wt: 191.19 g/mol
InChI Key: OKMNDJWCXBAIKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05073574

Procedure details

The methyl ester (a) is hydrolysed with NaOH, yielding the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[CH:6]=[CH:7][C:8]2[N:12]=[N:11][N:10]([CH3:13])[C:9]=2[CH:14]=1)=[O:4].[OH-].[Na+]>>[CH3:13][N:10]1[C:9]2[CH:14]=[C:5]([C:3]([OH:4])=[O:2])[CH:6]=[CH:7][C:8]=2[N:12]=[N:11]1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C=1C=CC2=C(N(N=N2)C)C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN1N=NC2=C1C=C(C=C2)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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